molecular formula C15H20INO3 B8128860 3-(3-Iodophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(3-Iodophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8128860
M. Wt: 389.23 g/mol
InChI Key: JTOFAUDFJCBZKS-UHFFFAOYSA-N
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Description

3-(3-Iodophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features an azetidine ring, a phenoxy group, and an iodinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the azetidine ring.

    Iodination of the Aromatic Ring:

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated aromatic ring, leading to the formation of iodinated quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the azetidine ring or the iodinated aromatic ring, potentially leading to deiodination or reduction of the azetidine ring to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br₂) in suitable solvents.

Major Products

    Oxidation: Iodinated quinones or other oxidized aromatic compounds.

    Reduction: Deiodinated aromatic compounds or amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Iodophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of azetidine derivatives with biological macromolecules. Its iodinated aromatic ring makes it useful in radiolabeling studies, where it can be tracked within biological systems using imaging techniques.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological activities. The azetidine ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers and resins, where its unique structural properties impart desirable characteristics like increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The iodinated aromatic ring can participate in halogen bonding, while the azetidine ring can engage in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with a bromine atom instead of iodine.

    3-(3-Chlorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Contains a chlorine atom instead of iodine.

    3-(3-Fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Features a fluorine atom in place of iodine.

Uniqueness

The presence of the iodine atom in 3-(3-Iodophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester imparts unique reactivity and physical properties compared to its halogenated analogs

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 3-[(3-iodophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-6-4-5-12(16)7-13/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOFAUDFJCBZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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